

using (4-Aminophenyl)(morpholino)methanone in medicinal chemistry

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Compound of Interest

Compound Name:	(4-Aminophenyl) (morpholino)methanone
Cat. No.:	B122155

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An Application Guide for the Strategic Use of **(4-Aminophenyl)(morpholino)methanone** in Modern Drug Discovery

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Abstract

This document provides a comprehensive guide for medicinal chemists on the strategic application of the versatile building block, **(4-Aminophenyl)(morpholino)methanone** (CAS: 51207-86-4). We delve into its fundamental physicochemical properties, provide validated synthetic protocols for its preparation and derivatization, and outline its primary role as a core scaffold in the development of targeted therapeutics, particularly kinase inhibitors. The protocols herein are designed to be self-validating, with a focus on the causal reasoning behind experimental choices, empowering researchers to rationally design and execute discovery campaigns.

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. **(4-Aminophenyl)(morpholino)methanone** is a scaffold that elegantly combines two high-value pharmacophoric elements: the morpholine amide and the 4-aminophenyl group.

It is critical to distinguish this molecule from its well-known structural isomer, 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the Factor Xa inhibitor Rivaroxaban[1][2][3]. While structurally similar, **(4-Aminophenyl)(morpholino)methanone** offers a distinct vector for chemical exploration, presenting a carbonyl linker that influences the molecule's conformation and electronic properties.

The utility of this scaffold is rooted in its constituent parts:

- The Morpholine Moiety: The morpholine ring is a privileged structure in drug design. Its inclusion frequently enhances aqueous solubility, improves metabolic stability, and provides a favorable pharmacokinetic profile, often referred to as a "pharmacokinetic-improving" group[4][5].
- The 4-Aminophenyl Group: The primary aromatic amine serves as a versatile synthetic handle. It is an ideal nucleophile for a wide array of coupling reactions, allowing for the systematic construction of compound libraries to probe structure-activity relationships (SAR) [6][7][8].

This combination makes **(4-Aminophenyl)(morpholino)methanone** an exemplary starting point for developing targeted agents, such as tyrosine kinase inhibitors, where a central amine is often used to interact with the "hinge" region of the kinase ATP-binding site[9].

Physicochemical Properties & Predicted Pharmacokinetic Profile

A foundational understanding of a scaffold's properties is paramount for rational drug design. The table below summarizes key computed parameters for **(4-Aminophenyl)(morpholino)methanone**.

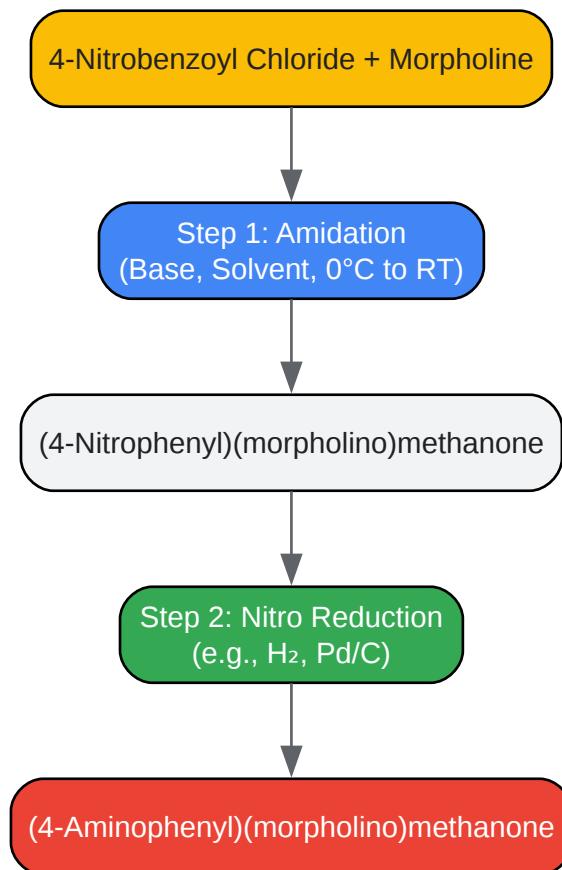
Property	Value	Significance in Drug Design
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	
Molecular Weight	206.24 g/mol	Falls within the "Rule of 5" guidelines for good oral bioavailability.
cLogP	0.85	Indicates good balance between solubility and permeability.
Topological Polar Surface Area (TPSA)	58.5 Å ²	Suggests good cell permeability and potential for oral absorption.
Hydrogen Bond Donors	1 (from -NH ₂)	Provides a key interaction point for target binding.
Hydrogen Bond Acceptors	3 (2 from O, 1 from N)	Offers multiple points for hydrogen bonding, enhancing solubility and target affinity.

The structure suggests a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. The aniline moiety is a potential site for Phase II metabolism (e.g., N-acetylation), a consideration for later-stage lead optimization.

Synthesis of the Core Scaffold

The efficient synthesis of the starting material is the first step in any discovery campaign. The following protocol describes a robust, two-step synthesis of **(4-Aminophenyl)(morpholino)methanone** from commercially available precursors.

Workflow for Scaffold Synthesis



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Caption: Two-step synthesis of the target scaffold.

Protocol 1: Preparation of (4-Aminophenyl)(morpholino)methanone

Rationale: This protocol employs a standard amidation followed by a catalytic hydrogenation. The amidation is a high-yielding and clean reaction. Catalytic hydrogenation is chosen for the reduction step due to its clean reaction profile and simple product isolation, avoiding the need for extensive purification to remove metal salts common in other reduction methods (e.g., SnCl_2 , Fe/HCl)[2].

Step 1: Synthesis of (4-Nitrophenyl)(morpholino)methanone

- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add morpholine (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane

(DCM) or tetrahydrofuran (THF) (approx. 0.5 M). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

- **Addition:** Cool the solution to 0°C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred morpholine solution over 30 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.
- **Work-up:** Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product, which is often a yellow solid of sufficient purity for the next step.

Step 2: Reduction to **(4-Aminophenyl)(morpholino)methanone**

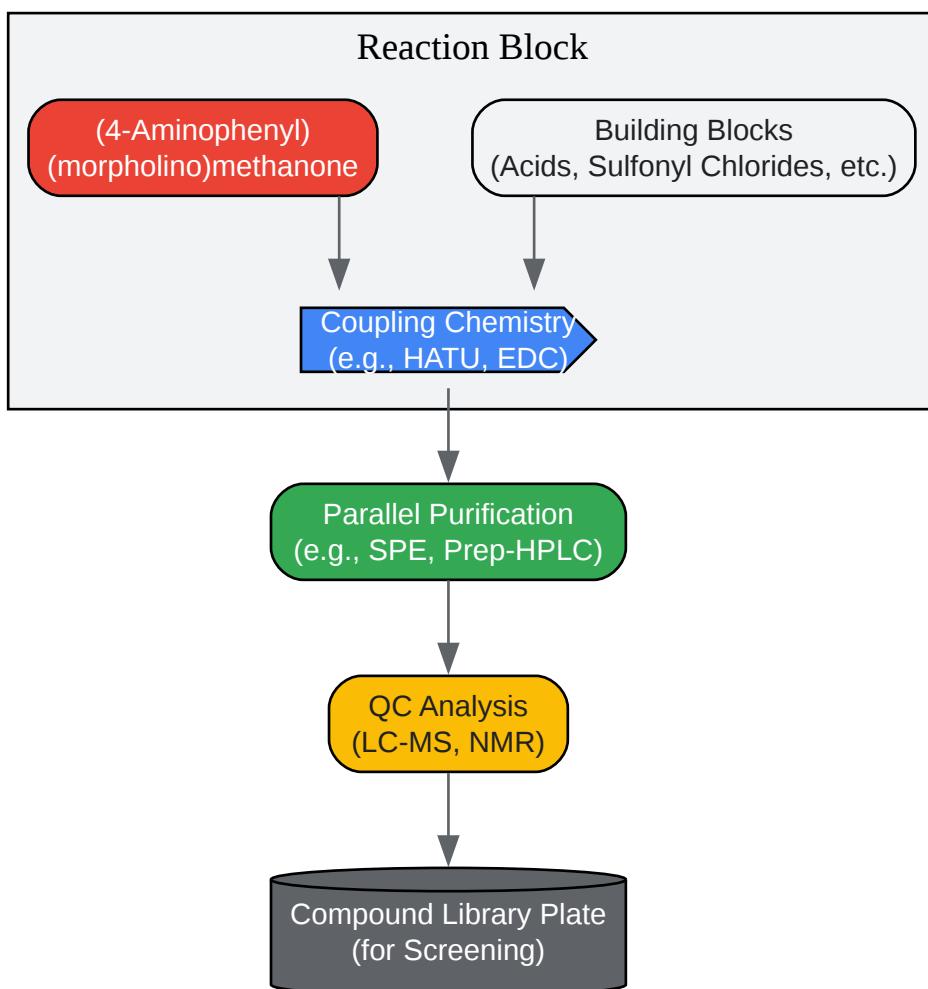
- **Setup:** To a hydrogenation vessel, add the crude (4-Nitrophenyl)(morpholino)methanone from Step 1. Add a suitable solvent such as ethanol, methanol, or ethyl acetate.
- **Catalyst:** Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the mixture.
- **Reaction:** Seal the vessel, purge with hydrogen gas (H_2), and then maintain a positive pressure of H_2 (typically 1-3 atm or a balloon). Stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (N_2 or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
- **Isolation:** Combine the filtrates and concentrate under reduced pressure. The resulting solid is typically the desired **(4-Aminophenyl)(morpholino)methanone** of high purity.

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

Application in Library Synthesis for Lead Discovery

The true power of this scaffold lies in its utility for parallel synthesis to rapidly generate libraries of diverse compounds for screening[10][11]. The primary amine is a launchpad for derivatization.

Workflow for Parallel Library Synthesis



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Caption: General workflow for library generation.

Protocol 2: Parallel Amide Coupling

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for parallel synthesis where purification can be challenging.

Materials:

- Stock solution of **(4-Aminophenyl)(morpholino)methanone** in DMF or NMP (e.g., 0.2 M).
- Array of diverse carboxylic acids in a 96-well plate (as stock solutions or pre-weighed solids).
- Stock solution of HATU (1.2 equivalents) in DMF.
- Stock solution of DIPEA (2.0 equivalents) in DMF.
- 96-well reaction block.

Procedure:

- Reagent Preparation:** In a 96-well reaction block, dispense the carboxylic acid building blocks into individual wells (1.1 equivalents).
- Scaffold Addition:** Dispense the stock solution of **(4-Aminophenyl)(morpholino)methanone** (1.0 equivalent) into each well.
- Activation:** Add the HATU stock solution to each well, followed by the DIPEA stock solution.
- Reaction:** Seal the reaction block and shake at room temperature for 12-16 hours.
- Quenching & Work-up:** Add water to each well to quench the reaction. The product library can then be purified using parallel techniques such as solid-phase extraction (SPE) or preparative HPLC.
- Quality Control:** A representative selection of wells should be analyzed by LC-MS to confirm the identity and purity of the products before biological screening.

Biological Evaluation: A Self-Validating System

To complete the discovery cycle, compounds derived from the scaffold must be tested. As its primary application is in the development of kinase inhibitors, a generic in vitro kinase assay protocol is provided below. This ensures that the chemical synthesis protocols are linked to a tangible biological readout.

Protocol 3: Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Rationale: Luminescence-based assays that measure ATP consumption are a gold standard for kinase inhibitor screening. They are sensitive, have a high signal-to-noise ratio, and are easily miniaturized for high-throughput screening (HTS). The protocol measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and weaker inhibition.

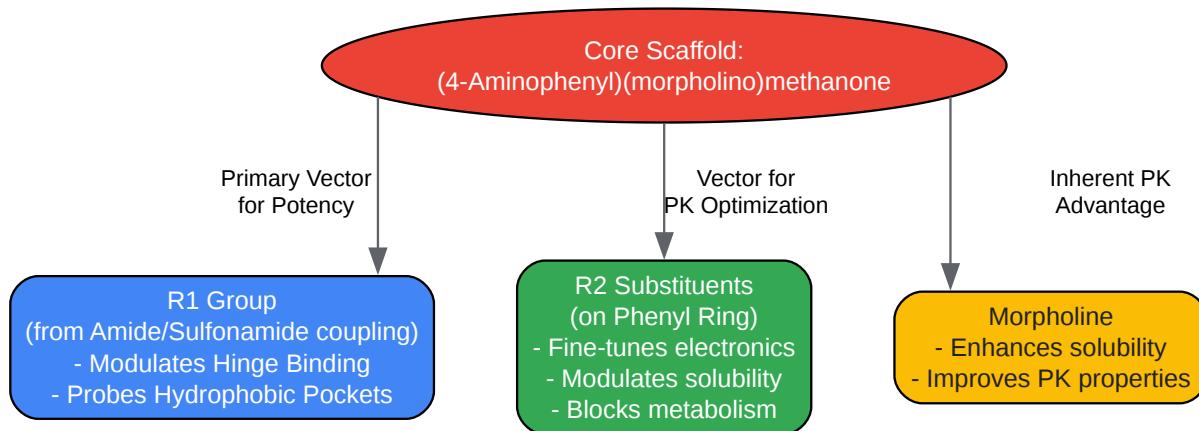
Procedure:

- **Compound Plating:** Prepare serial dilutions of the synthesized library compounds in DMSO. In a 384-well assay plate, dispense a small volume (e.g., 50 nL) of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
- **Kinase Reaction:** Prepare a master mix containing the target kinase, its specific substrate peptide, and kinase buffer. Dispense this mix into each well of the assay plate to start the reaction.
- **Incubation:** Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- **Detection:** Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in proportion to the amount of ATP remaining.
- **Signal Reading:** Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.
- **Data Analysis:**

- Normalize the data using the positive and negative controls.
- Plot the percent inhibition versus the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC_{50} value for each compound.

Illustrative Structure-Activity Relationship (SAR)

Data from such screens can be used to build an SAR model.



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Caption: Key diversification points for SAR studies.

By systematically varying the R1 group (e.g., different substituted phenyl rings in an amide series) and exploring substituents at the R2 position, researchers can optimize for potency, selectivity, and pharmacokinetic properties[12][13][14].

Conclusion

(4-Aminophenyl)(morpholino)methanone is more than just a chemical reagent; it is a strategic starting point for accelerated drug discovery programs. Its inherent structural and physicochemical advantages, combined with its synthetic tractability, make it an invaluable scaffold for generating high-quality compound libraries. By integrating the robust synthetic and

biological protocols outlined in this guide, research teams can efficiently navigate the path from initial hit identification to lead optimization.

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